Clionastatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

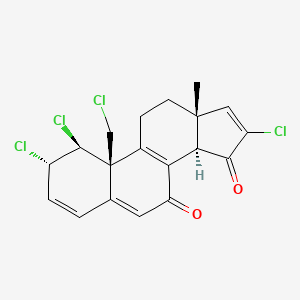

Clionastatin B is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 2, 16 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is a 15-oxo steroid, a 7-oxo steroid, an androstanoid and a chlorinated steroid.

Scientific Research Applications

Isolation and Characterization

Clionastatin B, alongside its counterpart Clionastatin A, has been isolated from the burrowing sponge Cliona nigricans. These molecules are unique as they represent the first polyhalogenated steroids discovered in a natural organism and are the first known examples of halogenated androstanes. Notably, Clionastatin B is a tetrachlorinated androstane derivative, showcasing significant cytotoxic properties (Fattorusso et al., 2004).

Synthetic Achievements

The first total synthesis of Clionastatin B, along with Clionastatin A, was achieved through an asymmetric, radical fragment coupling approach. This synthesis method involved several critical processes, including an Ireland-Claisen rearrangement for stereocenter introduction, regioselective acyl radical conjugate addition, intramolecular Heck reaction, and diastereoselective olefin dichlorination. This synthesis clarified the true structures of Clionastatins A and B, confirming them as C14 epimers of the originally proposed structures (Ju et al., 2021).

Structural Studies

Comprehensive syntheses have been conducted to create the ABC tricyclic ring system of Clionastatins, providing strong support for their structural proposal. This synthesis encountered challenges, such as a substrate-dependent reversal in alkene chlorination diastereoselectivity, but ultimately it paved the way for the potential enantioselective synthesis of Clionastatins (Tartakoff & Vanderwal, 2014).

Divergent Synthesis Approach

A unique two-stage synthesis strategy for Clionastatins A and B has been developed, starting from testosterone. This approach includes stereoselective dichlorination, challenging neopentyl chlorination, photochemical dibromination-reductive debromination, anti-Markovnikov olefin oxidation, and Wharton transposition. This synthesis confirmed the stability of the backbone against aromatization during the oxidation stage, which is crucial for the integrity of the final product (Cui et al., 2022).

properties

Product Name |

Clionastatin B |

|---|---|

Molecular Formula |

C19H16Cl4O2 |

Molecular Weight |

418.1 g/mol |

IUPAC Name |

(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |

InChI |

InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1 |

InChI Key |

ZNBLDVJPJJWYKW-QWJXWIJWSA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |

Canonical SMILES |

CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |

synonyms |

clionastatin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside](/img/structure/B1250550.png)

![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)

![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)

![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)